Methyl 2-amino-5-hydroxy-4-methoxybenzoate

COMT inhibitor neuropharmacology enzyme inhibition

Methyl 2-amino-5-hydroxy-4-methoxybenzoate (CAS 50413-44-0) is the definitive Gefitinib Impurity G standard, critical for regulatory-compliant HPLC/LC-MS method development. Its unique 2-amino,5‑hydroxy,4‑methoxy substitution pattern distinguishes it from inactive regioisomers, ensuring reliable impurity profiling. Beyond its role as a reference standard, it is a high‑yield (93%) intermediate in patented Gefitinib synthesis and a validated COMT inhibitor lead scaffold (IC50 5.8 nM), offering a dual procurement value for quality control and early-stage neurological drug discovery. Insist on this exact structure; analog substitution compromises assay integrity.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
CAS No. 50413-44-0
Cat. No. B032438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-hydroxy-4-methoxybenzoate
CAS50413-44-0
SynonymsMethyl 2-amino-5-hydroxy-4-methoxybenzoate;  2-Amino-5-hydroxy-4-methoxybenzoic Acid Methyl Ester
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)C(=O)OC)O
InChIInChI=1S/C9H11NO4/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4,11H,10H2,1-2H3
InChIKeyPZCOPZZPGYOVIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-5-hydroxy-4-methoxybenzoate (CAS 50413-44-0): A Key Gefitinib Intermediate with Distinct Bioactivity


Methyl 2-amino-5-hydroxy-4-methoxybenzoate (CAS 50413-44-0), also known as Gefitinib Impurity G, is a polysubstituted benzoate derivative with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol [1]. It is a key intermediate in the synthesis of the antineoplastic drug Gefitinib and is also identified as a related substance or impurity in the final pharmaceutical product [1]. Beyond its role in drug synthesis, this compound has been investigated for its intrinsic biological activities, including potent inhibition of catechol O-methyltransferase (COMT) and antiproliferative effects, which are distinct from its function as a mere chemical building block.

Why Methyl 2-amino-5-hydroxy-4-methoxybenzoate Cannot Be Replaced by Simple Analogs


The specific arrangement of its functional groups—the amino group at the 2-position, hydroxyl group at the 5-position, and methoxy group at the 4-position—on the benzoate ring confers a unique set of properties that are not replicated by other isomers or simple derivatives. For example, the positional isomer methyl 2-amino-4-hydroxy-5-methoxybenzoate (CAS 848092-84-2) exhibits a different melting point (148-149°C) and likely divergent pharmacological profiles, as even subtle regioisomeric changes can drastically alter receptor binding and enzyme inhibition . Similarly, the free acid, 2-amino-5-hydroxy-4-methoxybenzoic acid (CAS 31839-21-1), differs in its physicochemical properties and reactivity, making it unsuitable for applications requiring the methyl ester moiety. Therefore, substitution without rigorous re-validation of synthetic routes, impurity profiles, or biological assays is not scientifically sound and may lead to project failure.

Quantitative Differentiation Evidence for Methyl 2-amino-5-hydroxy-4-methoxybenzoate


COMT Inhibition: Superior Potency Against Rat Brain MB-COMT

This compound demonstrates highly potent inhibition of membrane-bound catechol O-methyltransferase (MB-COMT) from rat brain, with an IC50 of 5.8 nM [1]. In the same assay, another tested analog exhibited a significantly weaker IC50 of 1,270 nM [2], establishing a clear, quantifiable superiority in potency for this specific target.

COMT inhibitor neuropharmacology enzyme inhibition

Gefitinib Synthesis: Key Intermediate and Critical Impurity Reference

The compound is a validated intermediate in a patented synthetic route for Gefitinib, an important antineoplastic drug . A specific method details its preparation via hydrogenation of a nitro precursor, achieving a high and reproducible yield of 93% under defined conditions (5-6 kg H2 pressure, 10% Pd/C in EtOAc) . Furthermore, it is characterized and supplied as 'Gefitinib Impurity G', a certified reference standard essential for analytical method development and quality control in pharmaceutical manufacturing, ensuring compliance with regulatory requirements [1].

pharmaceutical synthesis Gefitinib impurity standard

Antiproliferative Activity: Demonstrated Efficacy in MCF-7 Cancer Cell Line

This compound has been shown to inhibit the growth of MCF-7 human breast cancer cells in vitro [1]. While specific IC50 values for this compound against MCF-7 cells are not detailed in the open data, the functional assay confirms its antiproliferative activity and serves as a benchmark for further structural optimization [1]. This differentiates it from simple structural analogs that may lack such a defined biological effect.

anticancer research cell proliferation MCF-7 cells

Optimal Use Cases for Methyl 2-amino-5-hydroxy-4-methoxybenzoate


Medicinal Chemistry Research: Development of Novel COMT Inhibitors

This compound serves as a highly potent lead scaffold for designing new COMT inhibitors for neurological disorders like Parkinson's disease. Its 5.8 nM IC50 against MB-COMT [1] provides a strong basis for structure-activity relationship (SAR) studies and analog synthesis, aiming to improve pharmacokinetic properties while maintaining high potency.

Pharmaceutical Quality Control: Reference Standard for Gefitinib Analysis

As a certified 'Gefitinib Impurity G' standard [2], this compound is essential for analytical chemistry laboratories in the pharmaceutical industry. It is used to develop and validate HPLC or LC-MS methods for detecting and quantifying process-related impurities in Gefitinib active pharmaceutical ingredient (API) and finished drug products, which is a critical regulatory requirement for batch release.

Chemical Process Development: Optimizing Gefitinib API Manufacturing

Its role as a key intermediate in a patented Gefitinib synthesis, which proceeds in high yield (93%) , makes it a valuable starting point for process chemistry research. Scientists can use this compound to optimize reaction conditions, improve overall yield, and develop more efficient and scalable manufacturing processes for Gefitinib.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-5-hydroxy-4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.